3,4-二氟吡咯啉,三氟乙酸,顺式

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

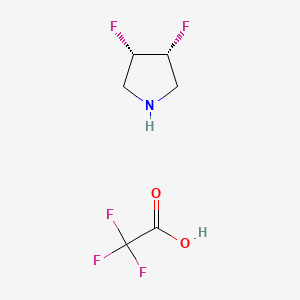

“3,4-Difluoropyrrolidine, trifluoroacetic acid, cis” is a chemical compound with the molecular formula C6H8F5NO2 and a molecular weight of 221.13 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used . TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Molecular Structure Analysis

The IUPAC name of the compound is (3R,4S)-3,4-difluoropyrrolidine 2,2,2-trifluoroacetate . The InChI code is 1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2; (H,6,7)/t3-,4+; .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

科学研究应用

4-叠氮代四氢吡喃衍生物的合成

Yadav 等人(2007 年)的一项研究重点介绍了一种非对映选择性合成方法,其中三氟乙酸 (TFA) 促进了醛、均烯醇和叠氮化钠在二氯甲烷中的三组分偶联。此过程产生具有全顺式选择性的 4-叠氮代四氢吡喃衍生物,展示了三氟乙酸在简化和经济高效的合成程序中的作用 (Yadav 等人,2007 年)。

三氟乙酸构象异构体的实验观察

Apóstolo 等人(2016 年)报告了对三氟乙酸 (TFA) 的高能反式构象异构体的首次实验观察,与低能顺式构象异构体形成对比。通过窄带近红外振动激发产生并在低温基质中分离,这项工作有助于通过量子化学计算了解 TFA 的结构动力学和势能面 (Apóstolo 等人,2016 年)。

由三氟甲磺酸催化的阳离子环化

Haskins 和 Knight(2002 年)探讨了三氟甲磺酸(三氟甲磺酸)在诱导均烯基磺酰胺环化成吡咯烷中的催化能力。这项研究强调了三氟甲磺酸在形成吡咯烷而不是哌啶方面的效率,重点介绍了一种通过磺酰胺基团终止的阳离子级联反应形成多环体系的方法 (Haskins 和 Knight,2002 年)。

流感神经氨酸酶抑制剂

Wang 等人(2001 年)描述了流感神经氨酸酶抑制剂的合成和结构分析,重点关注含有吡咯烷核心的化合物。这项工作强调了有效抑制剂(例如 A-192558)的设计和合成,利用三氟乙酸衍生物靶向 NA 活性位点。该研究对抑制活性的相互作用机制和结构要求的见解有助于抗病毒药物的开发 (Wang 等人,2001 年)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis involves the reaction of 3,4-difluoropyrrolidine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to form the corresponding trifluoroacetate. The trifluoroacetate is then treated with a strong acid, such as hydrochloric acid, to remove the protecting group and yield the desired product in the cis configuration.", "Starting Materials": ["3,4-difluoropyrrolidine", "trifluoroacetic anhydride", "Lewis acid catalyst", "strong acid (e.g. hydrochloric acid)"], "Reaction": ["Step 1: Add 3,4-difluoropyrrolidine and trifluoroacetic anhydride to a reaction vessel.", "Step 2: Add a Lewis acid catalyst, such as boron trifluoride etherate, to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then add a strong acid, such as hydrochloric acid, to the mixture.", "Step 5: Stir the mixture for several hours to remove the protecting group and yield the desired product in the cis configuration.", "Step 6: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

| 1864003-24-6 | |

分子式 |

C6H8F5NO2 |

分子量 |

221.13 g/mol |

IUPAC 名称 |

3,4-difluoropyrrolidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |

InChI 键 |

WIQGNMFTBPHCOH-UHFFFAOYSA-N |

SMILES |

C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |

规范 SMILES |

C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)

![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)

![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid](/img/structure/B2819560.png)

![Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2819561.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)

![N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2819567.png)